molecular formula C16H16O3 B1291376 3-(3-(Benzyloxy)phenyl)propanoic acid CAS No. 57668-34-5

3-(3-(Benzyloxy)phenyl)propanoic acid

Cat. No.: B1291376
CAS No.: 57668-34-5
M. Wt: 256.3 g/mol
InChI Key: HVXOYUOKPLHWNU-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)phenyl)propanoic acid: is an organic compound with the molecular formula C16H16O3 It is characterized by a benzene ring substituted with a benzyloxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: Benzyl chloride and 3-hydroxybenzaldehyde.

    Reaction: The benzylation of 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

    Reduction: The reduction of 3-(benzyloxy)benzaldehyde to 3-(benzyloxy)benzyl alcohol using a reducing agent like sodium borohydride.

    Oxidation: The oxidation of 3-(benzyloxy)benzyl alcohol to 3-(benzyloxy)benzaldehyde using an oxidizing agent such as pyridinium chlorochromate.

    Final Step: The conversion of 3-(benzyloxy)benzaldehyde to this compound through a Grignard reaction with ethyl magnesium bromide followed by acidic workup.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-(Benzyloxy)phenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: this compound can form 3-(3-(benzyloxy)phenyl)propanal.

    Reduction: It can form 3-(3-(benzyloxy)phenyl)propanol.

    Substitution: It can form various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry: 3-(3-(Benzyloxy)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of benzyloxy-substituted phenylpropanoic acids on cellular processes. It is also used in the development of new bioactive molecules.

Medicine: this compound has potential applications in the development of new pharmaceuticals. It is studied for its potential anti-inflammatory and analgesic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The benzyloxy group enhances its ability to interact with hydrophobic pockets in target proteins, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

  • 3-(4-(Benzyloxy)phenyl)propanoic acid
  • 3-(3-(Benzyloxy)-4,5-dimethoxyphenyl)propanoic acid
  • 3-(3-(Benzyloxy)phenyl)propionic acid

Comparison: 3-(3-(Benzyloxy)phenyl)propanoic acid is unique due to the position of the benzyloxy group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXOYUOKPLHWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620391
Record name 3-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57668-34-5
Record name 3-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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